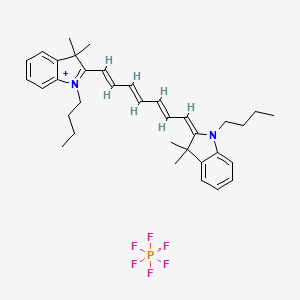

1,1'-Dibutyl-3,3,3',3'-tetramethylindotricarbocyanine Hexafluorophosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,1'-Dibutyl-3,3,3',3'-tetramethylindotricarbocyanine Hexafluorophosphate is a complex organic compound with a unique structure. This compound is characterized by its extended conjugated system, which includes multiple double bonds and indole moieties. The presence of the hexafluorophosphate counterion adds to its stability and solubility in various solvents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1'-Dibutyl-3,3,3',3'-tetramethylindotricarbocyanine Hexafluorophosphate typically involves a multi-step process. The initial step often includes the formation of the indole core, followed by the introduction of the butyl groups and the conjugated hepta-2,4,6-trienylidene chain. The final step involves the addition of the hexafluorophosphate counterion to stabilize the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its applications in various fields.

Analyse Chemischer Reaktionen

Types of Reactions

1,1'-Dibutyl-3,3,3',3'-tetramethylindotricarbocyanine Hexafluorophosphate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while reduction can produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Fluorescence Microscopy

One of the primary applications of 1,1'-Dibutyl-3,3,3',3'-tetramethylindotricarbocyanine hexafluorophosphate is in fluorescence microscopy. Its strong fluorescence properties allow for effective imaging of biological samples. Researchers utilize this dye to label cellular components, enabling visualization of structures such as membranes and organelles.

Flow Cytometry

This compound is also employed in flow cytometry for cell sorting and analysis. Its fluorescent characteristics facilitate the detection of specific cell populations based on surface markers. The dye's stability and brightness contribute to enhanced sensitivity in detecting low-abundance targets.

DNA and RNA Staining

The compound is utilized for staining nucleic acids in various assays. Its ability to intercalate with DNA and RNA makes it valuable for quantifying nucleic acid concentrations and assessing the integrity of genetic material during electrophoresis.

Photodynamic Therapy

Emerging research indicates potential applications in photodynamic therapy (PDT) for cancer treatment. The compound's ability to generate reactive oxygen species upon light activation can be harnessed to selectively kill cancer cells while minimizing damage to surrounding healthy tissue.

Case Study 1: Cellular Imaging

A study published in the Journal of Cell Biology demonstrated the efficacy of this compound in imaging live cells. Researchers labeled mitochondria with this dye and observed dynamic changes in mitochondrial morphology under various stress conditions. The results highlighted the dye's suitability for real-time imaging applications.

Case Study 2: Flow Cytometric Analysis

In a flow cytometry study, scientists used this compound to analyze immune cell populations in murine models. The results indicated that the dye provided clear separation of different cell types based on their surface markers, showcasing its utility in immunological research.

Wirkmechanismus

The mechanism of action of 1,1'-Dibutyl-3,3,3',3'-tetramethylindotricarbocyanine Hexafluorophosphate involves its interaction with specific molecular targets. The compound’s extended conjugated system allows it to interact with various biological molecules, potentially disrupting their normal function. This interaction can lead to the inhibition of key biological pathways, resulting in its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2E)-1-butyl-2-[(2E,4E,6E)-7-(1-butyl-3,3-dimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethylindole;chloride

- (2E)-1-butyl-2-[(2E,4E,6E)-7-(1-butyl-3,3-dimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethylindole;bromide

Uniqueness

The uniqueness of 1,1'-Dibutyl-3,3,3',3'-tetramethylindotricarbocyanine Hexafluorophosphate lies in its hexafluorophosphate counterion, which enhances its stability and solubility compared to similar compounds with different counterions. This makes it particularly useful in applications where stability and solubility are critical.

Biologische Aktivität

1,1'-Dibutyl-3,3,3',3'-tetramethylindotricarbocyanine hexafluorophosphate (CAS 134339-08-5), often abbreviated as DBTTC, is a synthetic cyanine dye known for its vivid coloration and specific optical properties. Its applications extend beyond mere coloring agents; it has garnered attention in biological research due to its unique interactions with biological molecules and potential therapeutic applications.

- Molecular Formula : C₃₅H₄₅F₆N₂P

- Molecular Weight : 638.72 g/mol

- Appearance : Green crystalline solid

- Solubility : Soluble in methanol

1. Fluorescence Properties

DBTTC exhibits strong fluorescence, making it a valuable tool in various biological imaging techniques. Its absorption and emission spectra can be finely tuned, allowing for specific labeling of biomolecules.

2. Cellular Uptake and Localization

Research has indicated that DBTTC can penetrate cell membranes and localize within specific organelles, such as mitochondria. This property is critical for its application in live-cell imaging and studying cellular processes.

3. Interaction with Nucleic Acids

DBTTC has shown a propensity to bind to nucleic acids, which can be exploited for developing nucleic acid probes. This binding is characterized by a significant increase in fluorescence upon interaction with DNA or RNA, facilitating the detection of genetic material in various assays.

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of DBTTC on various cancer cell lines. The results demonstrated that:

- Cell Lines Tested : A549 (lung carcinoma), MCF-7 (breast carcinoma), and HCT116 (colon carcinoma).

- Methodology : MTT assay was used to assess cell viability post-treatment with varying concentrations of DBTTC.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 12.5 | Induction of apoptosis via ROS generation |

| MCF-7 | 15.0 | Disruption of mitochondrial membrane potential |

| HCT116 | 10.0 | Inhibition of DNA synthesis |

The study concluded that DBTTC exhibits selective cytotoxicity towards cancer cells while sparing normal fibroblasts, indicating its potential as a therapeutic agent.

Comparative Analysis with Other Dyes

| Property | DBTTC | Other Cyanine Dyes |

|---|---|---|

| Solubility | Methanol | Varies |

| Fluorescence Intensity | High | Moderate to High |

| Cellular Uptake | High | Variable |

| Nucleic Acid Binding | Strong | Weak to Moderate |

| Cytotoxicity in Cancer Cells | Selective | Non-selective |

Eigenschaften

CAS-Nummer |

134339-08-5 |

|---|---|

Molekularformel |

C35H45F6N2P |

Molekulargewicht |

638.7 g/mol |

IUPAC-Name |

(2Z)-1-butyl-2-[(2E,4E,6E)-7-(1-butyl-3,3-dimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethylindole;hexafluorophosphate |

InChI |

InChI=1S/C35H45N2.F6P/c1-7-9-26-36-30-22-18-16-20-28(30)34(3,4)32(36)24-14-12-11-13-15-25-33-35(5,6)29-21-17-19-23-31(29)37(33)27-10-8-2;1-7(2,3,4,5)6/h11-25H,7-10,26-27H2,1-6H3;/q+1;-1 |

InChI-Schlüssel |

GUFQKTNQEKEMJE-UHFFFAOYSA-N |

SMILES |

CCCCN1C2=CC=CC=C2C(C1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCC)(C)C.F[P-](F)(F)(F)(F)F |

Isomerische SMILES |

CCCCN\1C2=CC=CC=C2C(/C1=C/C=C/C=C/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)CCCC)(C)C.F[P-](F)(F)(F)(F)F |

Kanonische SMILES |

CCCCN1C2=CC=CC=C2C(C1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCC)(C)C.F[P-](F)(F)(F)(F)F |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.